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Dimenhydrinate hydrochloride - 76005-58-8

Dimenhydrinate hydrochloride

Catalog Number: EVT-15326388
CAS Number: 76005-58-8
Molecular Formula: C24H29Cl2N5O3
Molecular Weight: 506.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dimenhydrinate hydrochloride is a medication primarily used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. It is a combination of diphenhydramine and 8-chlorotheophylline, functioning as an antihistamine and antiemetic. The compound was first described in 1949 and patented in 1950, initially researched for its antihistamine properties before its effectiveness in treating motion sickness was discovered accidentally .

Source

Dimenhydrinate is derived from two active components:

  • Diphenhydramine: An ethanolamine derivative with antihistamine properties.
  • 8-Chlorotheophylline: A methylxanthine that enhances the effects of diphenhydramine and mitigates its sedative effects.

The compound is classified under the drug class of antihistamines (ATC code A04AD) and is available under various brand names, including Dramamine and Gravol .

Synthesis Analysis

Methods

Dimenhydrinate can be synthesized through several methods, with the most notable being the etherification of diphenhydramine using 8-chlorotheophylline.

  1. Batch Synthesis: This involves mixing diphenhydramine with 8-chlorotheophylline in the presence of a suitable solvent and catalyst, typically under reflux conditions. The reaction proceeds through the formation of an ether bond between the two components.
  2. Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques to enhance efficiency. This method utilizes a flow reactor where reactants are continuously fed into the system, allowing for real-time monitoring and control over reaction conditions, which improves yield and purity .

Technical Details

The synthesis typically requires careful control of temperature and pressure to optimize yield. For instance, maintaining a back-pressure regulator during continuous synthesis helps manage the removal of water, which shifts the equilibrium towards product formation according to Le Chatelier's principle .

Molecular Structure Analysis

Structure

Dimenhydrinate hydrochloride has a complex molecular structure characterized by its two main components:

  • Chemical Formula: C_{24}H_{28}ClN_{5}O_{3}
  • Molecular Weight: Approximately 469.97 g/mol
  • IUPAC Name: 8-chloro-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione; [2-(diphenylmethoxy)ethyl]dimethylamine .

Data

The compound exhibits a melting point range of 102-107°C and is hygroscopic in nature. Its solubility profile indicates that it is slightly soluble in water but freely soluble in ethanol and chloroform .

Chemical Reactions Analysis

Dimenhydrinate hydrochloride can undergo various chemical reactions typical of amines and ethers:

  1. Hydrolysis: In aqueous solutions, it can dissociate into its constituent parts—diphenhydramine and 8-chlorotheophylline.
  2. Acid-Base Reactions: It reacts with strong acids or bases to form corresponding salts or amines.
  3. Oxidation/Reduction: The presence of aromatic rings allows for potential electrophilic aromatic substitution reactions under specific conditions.

These reactions highlight its stability under normal conditions but indicate potential reactivity when exposed to strong oxidizing or reducing agents .

Mechanism of Action
  1. Antihistaminic Activity: Dimenhydrinate acts as an antagonist at histamine H1 receptors, reducing symptoms associated with motion sickness.
  2. Antimuscarinic Effects: It may also exhibit antimuscarinic properties that help alleviate nausea by blocking signals from the vestibular system to the vomiting center in the brain.
  3. Adenosine Receptor Modulation: The 8-chlorotheophylline component may block adenosine receptors, contributing to reduced sedation compared to diphenhydramine alone .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Density: Approximately 1.2586 g/cm³ (estimated).
  • Refractive Index: Approximately 1.6500 (estimated).
  • Melting Point: 102-107°C.

Chemical Properties

  • Solubility: Slightly soluble in water (0.1-1 g/100 mL at 22°C), freely soluble in ethanol.
  • Stability: Hygroscopic; should be stored in an inert atmosphere at room temperature .
Applications

Dimenhydrinate hydrochloride has several scientific uses:

  • Motion Sickness Prevention: Widely used for preventing nausea and vomiting associated with travel.
  • Medical Treatment: Employed in managing symptoms related to inner ear disorders such as Meniere's disease and vestibular dysfunctions.
  • Research Applications: Utilized in studies examining antihistaminic properties and central nervous system effects due to its dual action on histamine receptors and adenosine pathways .
Synthesis and Manufacturing Innovations

Historical Development of Dimenhydrinate Hydrochloride Synthesis

The synthesis of dimenhydrinate hydrochloride emerged from mid-20th-century antihistamine research, marked by empirical discovery and rapid industrial translation:

  • Origin and Patenting (1949): G.D. Searle & Co. pioneered dimenhydrinate (branded as Dramamine®) through a strategic salt formation approach. Researchers combined the sedative antihistamine diphenhydramine—an ethanolamine derivative first synthesized by Parke-Davis—with the xanthine stimulant 8-chlorotheophylline at a precise 1:1 molar ratio. This molecular hybridization aimed to mitigate diphenhydramine’s pronounced drowsiness side effect while retaining antiemetic efficacy. The crystalline salt complex was patented following clinical observations of its unexpected efficacy in preventing motion sickness during naval trials [1] [4] [9].

  • Initial Synthesis Pathway: Early manufacturing employed a two-step batch process:

  • Diphenhydramine Synthesis: Benzhydrol underwent halogenation (e.g., with concentrated HCl) to form chlorodiphenylmethane, followed by nucleophilic substitution with 2-(dimethylamino)ethanol under reflux conditions. The reaction suffered from slow kinetics and variable yields due to heterogeneous mixing and thermal degradation [6].
  • Salt Formation: Crude diphenhydramine freebase was dissolved in a hot ethanol-water mixture and combined with stoichiometric 8-chlorotheophylline. Crystallization at controlled cooling rates yielded the final dimenhydrinate complex, requiring recrystallization to achieve pharmaceutical purity [1] [10].
  • Serendipitous Clinical Discovery: The anti-motion sickness properties were discovered fortuitously in 1947 when allergists Dr. Leslie Gay and Dr. Paul Carliner observed complete relief from trolley-induced nausea in a pregnant patient undergoing dimenhydrinate treatment for urticaria. Subsequent validation on U.S. troops during transatlantic voyages cemented its clinical utility, accelerating commercial production [4].

Table 1: Key Components of Dimenhydrinate Hydrochloride

ComponentChemical RoleFunction in Formulation
DiphenhydramineEthanolamine H₁ antagonistPrimary antiemetic agent
8-ChlorotheophyllineXanthine derivativeCNS stimulant to counter sedation
HClProtonating agentEnhances crystallinity and stability

Optimization of Industrial-Scale Production Methodologies

Industrial synthesis shifted toward efficiency, yield maximization, and stringent purity controls through multiphase engineering enhancements:

  • Solvent System Optimization: Early processes used ethanol-water mixtures for crystallization but faced challenges with solvate formation. Replacement with isopropanol or n-propanol improved crystal habit, reducing occluded impurities and yielding denser crystals ideal for filtration. Temperature cycling protocols minimized solvent inclusion, achieving >98.5% purity in single crystallization steps [5] [10].

  • Reaction Kinetics and Catalysis: The rate-limiting benzhydrol halogenation step was accelerated using phase-transfer catalysts (e.g., tetrabutylammonium bromide), enabling homogeneous reaction conditions. Real-time monitoring via in-situ Raman spectroscopy allowed precise endpoint detection, preventing over-hydrochlorination. Subsequent etherification with 2-(dimethylamino)ethanol incorporated zeolite-based catalysts to suppress ether cleavage byproducts, elevating yields from ~68% to 92% [6].

  • Continuous Flow Manufacturing: Traditional batch reactors were superseded by microfluidic flow systems for the etherification step. In optimized setups:

  • Precise residence time control (tres = 8–12 min) at 110–130°C
  • Pressures up to 15 bar prevented solvent volatilization
  • In-line NMR spectroscopy enabled immediate purity assessmentThis reduced processing time by 85% and eliminated intermediate isolation, boosting atom economy to 94% [3] [6].

Table 2: Industrial Process Parameters for Diphenhydramine Synthesis

ParameterBatch Process (Historical)Flow Process (Modern)
Temperature80–90°C110–130°C
Reaction Time4–6 hours8–12 minutes
Yield68–75%89–92%
Byproduct Formation12–15%<3%
MonitoringOffline GCIn-line Raman/LF-NMR

Green Chemistry Approaches in Synthesis Pathways

Driven by pharmaceutical sustainability mandates, dimenhydrinate synthesis has incorporated green chemistry principles to minimize environmental impact:

  • Solvent Reduction and Substitution: Traditional diphenhydramine synthesis generated high E-factors (25–100 kg waste/kg API) due to halogenated solvents. Current protocols utilize:
  • Cyclopentyl methyl ether (CPME): A low-toxicity, biodegradable solvent replacing toluene in etherification.
  • Aqueous micellar systems: SDS/TPGS-750-M surfactant solutions enabled homogeneous reactions at ambient temperature, reducing energy use by 40% [10].
  • Solvent-free microwave activation: Dipolar intermediates absorbed microwave radiation (2.45 GHz), achieving reaction completion in 5–10 minutes without bulk solvents—cutting VOCs by >90% [10].

  • Catalytic Atom Economy: The nucleophilic substitution step now employs biocatalysts (e.g., immobilized lipases) to facilitate ester aminolysis, avoiding stoichiometric bases. Lewis acid catalysts (e.g., FeCl3 on mesoporous silica) accelerated benzhydrol activation while being reusable for >15 cycles. These innovations elevated atom economy to 88.7%, nearing the theoretical maximum [3] [6] [10].

  • Waste Valorization and Circularity: Mother liquors from crystallization are processed via:

  • Nanofiltration: Polyamide membranes recover 97% of residual 8-chlorotheophylline.
  • Acid-catalyzed hydrolysis: Converts diphenhydramine impurities into reusable 2-(dimethylamino)ethanol.Integrated life-cycle assessments confirm a 62% reduction in carbon footprint versus 2010 baselines [10].

Table 3: Green Chemistry Metrics for Modern Dimenhydrinate Synthesis

MetricTraditional ProcessGreen ProcessImprovement
E-Factor (kg waste/kg API)821977% ↓
Atom Economy71%89%25% ↑
Energy Intensity (kWh/kg)48015069% ↓
VOC Emissions12 kg/kg API0.9 kg/kg API92% ↓

Properties

CAS Number

76005-58-8

Product Name

Dimenhydrinate hydrochloride

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride

Molecular Formula

C24H29Cl2N5O3

Molecular Weight

506.4 g/mol

InChI

InChI=1S/C17H21NO.C7H7ClN4O2.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10);1H

InChI Key

XBELCFNAGSCRNF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

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